molecular formula C21H25N3O B2645008 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide CAS No. 1788830-89-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide

Cat. No.: B2645008
CAS No.: 1788830-89-6
M. Wt: 335.451
InChI Key: DBXDUUXDBCKZSS-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide is a complex organic compound featuring a pyrrolopyridine moiety linked to a benzamide structure via a propyl chain. The presence of the tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the propyl linker and finally the benzamide moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the pyrrolopyridine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Materials Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolopyridine moiety may bind to active sites, modulating the activity of the target protein. The tert-butyl group can influence the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methylbenzamide
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-ethylbenzamide
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropylbenzamide

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic effects compared to other similar compounds. This can result in different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-21(2,3)18-9-7-17(8-10-18)20(25)23-13-5-14-24-15-11-16-6-4-12-22-19(16)24/h4,6-12,15H,5,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXDUUXDBCKZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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